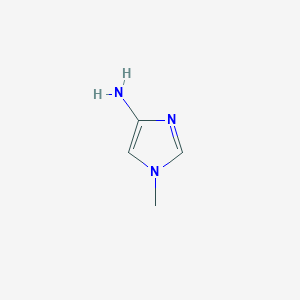
5,6-Dichloroindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloroindolin-2-one, also known as DCIO or NSC 75358, is a synthetic compound that belongs to the family of indolinones. It has a molecular formula of C8H5Cl2NO and an average mass of 202.037 Da .
Synthesis Analysis
This compound is used in the synthesis of various drugs, which are essential for the treatment of various diseases . It is a white to light yellow crystalline powder with a melting point of 242-246°C . It is soluble in most organic solvents, such as methanol, ethanol, and acetone, but insoluble in water . This makes it an ideal intermediate for the synthesis of a wide range of organic compounds .Molecular Structure Analysis
The molecular structure of this compound is determined by methods such as single-crystal X-ray diffraction (SC-XRD) analysis . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis
This compound is commonly used as a building block in the synthesis of other chemicals, such as pharmaceutical intermediates, agrochemicals, and dyes . One of the key advantages of this compound is its stability .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline powder . It is soluble in most organic solvents, such as methanol, ethanol, and acetone, but insoluble in water . The physical properties of a compound like this compound, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen
Kinase Research and Scaffold Utility
5,6-Dichloroindolin-2-one derivatives have been identified as valuable scaffolds in kinase research, contributing to the synthesis of compounds with potential pharmaceutical applications. Cheung, Harris, and Lackey (2001) developed novel scaffolds for kinase research, highlighting the versatility of these compounds in drug discovery efforts (Cheung, Harris, & Lackey, 2001).
Rooting Promoters without Estrogenic Activity
Katayama, Saito, and Kanayama (2010) synthesized 5,6-Dichloroindole-3-acetic acid from chlorinated indole compounds, demonstrating strong rooting-promoting activity in plants without estrogenic activity. This suggests its use in agriculture as a potent rooting promoter (Katayama, Saito, & Kanayama, 2010).
Drug Development and Anticancer Activity
This compound derivatives have been synthesized for potential use in treating cancer, Alzheimer's disease, and infections. Ong, Dittrich, Swyter, Jung, and Bracher (2017) describe a novel synthesis of highly substituted 3-arylideneindolin-2-ones, indicating the structural diversity and potential therapeutic applications of these compounds (Ong et al., 2017).
Antiproliferative Evaluation
Lin, Wu, Cao, Liao, Ma, Gao, Li, and Xu (2013) evaluated the antiproliferative activity of indolin-2-one derivatives against human cancer cell lines, finding compounds with significant efficacy. This research underscores the potential of this compound derivatives in cancer therapy (Lin et al., 2013).
Mechanistic Interaction with Proteins
Alanazi, Almehizia, Bakheit, Alsaif, Alkahtani, and Wani (2018) studied the binding interaction of a hypoglycemic compound derived from this compound with bovine serum albumin (BSA), providing insights into its pharmacokinetic and pharmacodynamic properties (Alanazi et al., 2018).
Synthesis and Antimicrobial Activity
Akhaja and Raval (2013) synthesized new carbodithioate derivatives from this compound, showing promising antibacterial, antifungal, antitubercular, and antimalarial activities. This suggests the potential of these derivatives in addressing various infectious diseases (Akhaja & Raval, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
5,6-Dichloroindolin-2-one is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
It’s known that drugs generally work by binding to a receptor, which triggers a series of biochemical reactions leading to a cellular response . Given that this compound is an indole derivative, it’s likely that it follows a similar mechanism.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
They also induced cell cycle arrest in the S phase and initiated mitochondrial apoptosis
Action Environment
It’s known that environmental factors such as light, temperature, metal ions, water, oxygen, and altitude can impact the metabolism of chlorophyll, a compound that shares the indole structure . It’s possible that similar environmental factors could influence the action of this compound.
Eigenschaften
IUPAC Name |
5,6-dichloro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDAYZCZQHOPJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449246 |
Source


|
| Record name | 5,6-Dichloroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71293-59-9 |
Source


|
| Record name | 5,6-Dichloroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)






![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)

